1-Chloro-5-methoxy-2-pentene

Description

Contextual Significance of Halogenated Alkenyl Ethers in Synthetic Chemistry

Halogenated alkenyl ethers are a class of organic compounds that have garnered considerable attention in synthetic chemistry due to their dual functionality. The presence of both a halogen atom and an ether group on an alkene backbone provides chemists with a powerful tool for constructing complex molecular architectures. The halogen atom, typically chlorine or bromine, serves as a versatile handle for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. frontiersin.org These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials. frontiersin.org

The ether functional group, on the other hand, can influence the reactivity of the molecule and can be a precursor to other functional groups. For instance, the methoxy (B1213986) group in 1-chloro-5-methoxy-2-pentene can be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of synthetic utility. The interplay between the halogen and the ether group, along with the reactivity of the carbon-carbon double bond, makes halogenated alkenyl ethers valuable intermediates in organic synthesis. Their ability to participate in a variety of reactions allows for the efficient and convergent synthesis of complex target molecules. nih.govnih.gov

Overview of Key Structural Features and Potential for Chemical Transformation

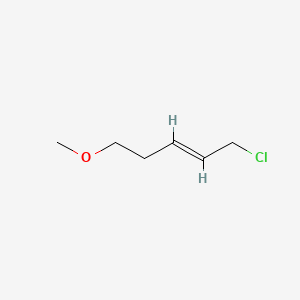

This compound is a molecule with the chemical formula C₆H₁₁ClO. nih.gov Its structure is characterized by a five-carbon chain containing a carbon-carbon double bond between the second and third carbons (a 2-pentene). A chlorine atom is attached to the first carbon, and a methoxy group (-OCH₃) is attached to the fifth carbon. The IUPAC name for the most stable isomer is (E)-1-chloro-5-methoxypent-2-ene. nih.gov

The key structural features that dictate its reactivity are:

The Allylic Chloride: The chlorine atom is in an allylic position, meaning it is bonded to a carbon atom adjacent to a carbon-carbon double bond. This arrangement makes the chlorine atom a good leaving group in nucleophilic substitution reactions.

The Carbon-Carbon Double Bond: The alkene functionality can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation.

The Methoxy Ether: The ether linkage is generally stable but can be cleaved under specific acidic or basic conditions to yield an alcohol.

These features allow for a range of potential chemical transformations. The allylic chloride can be displaced by various nucleophiles to introduce new functional groups. The double bond can be functionalized to create diols, epoxides, or saturated carbon chains. Furthermore, the molecule can participate in more complex, multi-step synthetic sequences. A notable example is its use as a precursor in the synthesis of azelaic acid. google.com In a patented process, this compound is condensed with 1-methoxy-butene-1-ine-(3) in the presence of a base and a cuprous catalyst to form 1,9-dimethoxy-nonadiene-1,6-ine-(3). google.com This intermediate is then hydrogenated and oxidized to yield azelaic acid. google.com This transformation highlights the utility of this compound as a bifunctional building block in total synthesis. google.com A potential synthetic route to this compound itself involves the reaction of butadiene with chloromethyl methyl ether. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | PubChem nih.gov |

| Molecular Weight | 134.60 g/mol | PubChem nih.gov |

| IUPAC Name | (E)-1-chloro-5-methoxypent-2-ene | PubChem nih.gov |

| CAS Number | 3577-82-0 | PubChem nih.gov |

| Canonical SMILES | COCCC=CCCl | PubChem nih.gov |

| InChI Key | SJZGFAXZLBJENP-NSCUHMNNSA-N | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-chloro-5-methoxypent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-8-6-4-2-3-5-7/h2-3H,4-6H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZGFAXZLBJENP-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC=CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC/C=C/CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3577-82-0 | |

| Record name | 2-Pentene, 1-chloro-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003577820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-5-methoxy-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-CHLORO-5-METHOXY-2-PENTENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 1 Chloro 5 Methoxy 2 Pentene

Nucleophilic Substitution and Elimination Reactions

The reactivity of 1-Chloro-5-methoxy-2-pentene is characterized by its susceptibility to nucleophilic substitution and elimination reactions, common pathways for haloalkanes. schoolwires.net These reactions involve the replacement of the chlorine atom by a nucleophile or the removal of hydrogen chloride to form an alkene. schoolwires.net

This compound undergoes condensation reactions with activated alkenes and alkynes. A notable example is its reaction with 1-methoxy-butene-1-yne-(3) to synthesize 1,9-dimethoxy-nonadiene-1,6-yne-(3). google.com This reaction is a key step in a complete synthesis of azelaic acid. google.com

The condensation of this compound with 1-methoxy-butene-1-yne-(3) is effectively carried out in an alcoholic solution of an alkali metal hydroxide (B78521), such as potassium or sodium hydroxide. google.com This reaction occurs in the presence of catalytic amounts of cuprous compounds, like cuprous chloride. google.com The process involves the splitting off of hydrogen chloride and takes place at temperatures ranging from 10 to 60°C, yielding 1,9-dimethoxy-nonadiene-1,6-yne-(3). google.com

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| This compound and 1-methoxy-butene-1-yne-(3) | Alkali metal hydroxide (e.g., KOH, NaOH), Cuprous chloride | 1,9-dimethoxy-nonadiene-1,6-yne-(3) | 65-70% | google.com |

In reactions involving alkyl halides like this compound, nucleophilic substitution and elimination are often competing processes. schoolwires.netlibretexts.org The outcome of the reaction—whether it favors substitution or elimination—is influenced by several factors. These include the structure of the alkyl halide, the nature of the nucleophile (i.e., its basicity and steric hindrance), the reaction temperature, and the solvent. schoolwires.netlibretexts.org

For instance, a strong, sterically hindered base is more likely to act as a base and promote elimination, while a good nucleophile that is a weak base will favor substitution. libretexts.org The reaction of 1-chloro-1-methylcyclohexane (B1295254) with potassium hydroxide in ethanol, for example, primarily yields the elimination product, 1-methylcyclohexene. libretexts.org In the case of allylic systems, such as this compound, the possibility of allylic substitution (SN') also exists, where the nucleophile attacks the γ-carbon, leading to a rearranged product. uou.ac.in

Condensation Reactions with Activated Alkenes and Alkynes

Isomerization and Rearrangement Processes

Isomerization and rearrangement are significant transformation pathways for this compound and related allyl ethers. These processes can be catalyzed by various metals and reaction conditions, leading to different structural isomers.

This compound can exist as an isomeric mixture with 3-chloro-5-methoxy-pentene-(1). google.com Under certain reaction conditions, such as those for the condensation with 1-methoxy-butene-1-yne-(3), the 3-chloro isomer can rearrange to the 1-chloro isomer, which then participates in the condensation. google.com This indicates the potential for positional isomerization of the double bond and the chlorine atom within the pentene chain.

The isomerization of allyl ethers is a well-studied area, with various transition metal catalysts employed to facilitate the migration of the double bond. acs.orgorganic-chemistry.orgcaltech.edursc.org These catalysts can promote the conversion of allyl ethers into the corresponding vinyl ethers, which are valuable intermediates in organic synthesis. acs.org For instance, iridium(I) and rhodium(I) complexes have been shown to be effective catalysts for the isomerization of allyl ethers. acs.orgorganic-chemistry.org

The isomerization process can be highly selective, and in some cases, is integrated into tandem reactions. For example, catalyzed olefin isomerization can be followed by a Claisen rearrangement to produce highly substituted aldehyde derivatives with high stereoselectivity. acs.orgorganic-chemistry.org The choice of catalyst and ligands is crucial in controlling the reaction pathway and preventing undesired side reactions, such as competing allyl ether migration. acs.org

| Catalyst System | Transformation | Product Type | Reference |

| Iridium(I) complexes | Olefin isomerization of bis(allyl) ethers | Allyl vinyl ethers | acs.org |

| Cationic Rh(I)/dppf complex | Olefin isomerization/allyl Claisen rearrangement/intramolecular hydroacylation cascade of di(allyl) ethers | Substituted cyclopentanones | organic-chemistry.org |

| Ruthenium(II) complexes | Olefin isomerization of allylic ethers | Carbonyl compounds | caltech.edu |

| Cobalt complexes | Olefin isomerization | Z-enol ethers or trisubstituted olefins | organic-chemistry.org |

Electrophilic and Radical Addition Reactions Across the Alkene Moiety

The alkene double bond in this compound is the primary site for addition reactions. Both electrophilic and radical mechanisms can occur, with the specific pathway and resulting products being highly dependent on the reagents and reaction conditions.

Electrophilic addition to the unsymmetrical double bond of this compound is governed by the principles of regioselectivity, primarily Markovnikov's rule, which is based on the formation of the most stable carbocation intermediate. msu.eduwou.edu

In the addition of a protic acid like hydrogen chloride (HCl), the reaction is initiated by the proton (H⁺) adding to the double bond. ksu.edu.sa Protonation can occur at either C2 or C3. Protonation at C2 would yield a secondary carbocation at C3, which is adjacent to the C1 carbon bearing the electron-withdrawing chlorine atom. Protonation at C3, however, generates a secondary carbocation at C2 that is also an allylic carbocation, stabilized by resonance. libretexts.orgjove.com The positive charge is delocalized between C2 and C4. This resonance-stabilized allylic cation is significantly more stable than a simple secondary carbocation. libretexts.orglibretexts.org

The subsequent attack by the chloride ion (Cl⁻) can occur at either of the carbons sharing the positive charge in the resonance hybrid. Attack at C2 would result in the 1,2-addition product, while attack at C4 would yield the 1,4-addition product. jove.com Given the electronic influence and stability, the reaction pathway favors the formation of the more stable allylic carbocation intermediate.

In contrast, anti-Markovnikov addition can be achieved, specifically with hydrogen bromide (HBr) in the presence of peroxides (ROOR). chemistrysteps.commasterorganicchemistry.com This reaction proceeds via a free-radical mechanism. The peroxide initiates the formation of a bromine radical (Br•), which then adds to the alkene. masterorganicchemistry.com The addition of the bromine radical occurs at the less substituted carbon of the double bond (C2) to generate the more stable secondary radical at C3, which is also resonance-stabilized (allylic). This radical then abstracts a hydrogen atom from HBr to form the final product, with the bromine atom on the less substituted carbon. chemistrysteps.commasterorganicchemistry.com

Hydroboration-oxidation is another key reaction that results in anti-Markovnikov, syn-addition of water across the double bond. libretexts.org The boron atom adds to the less sterically hindered carbon of the alkene (C2), and the hydrogen adds to the more substituted carbon (C3) in a concerted, single-step mechanism. Subsequent oxidation replaces the boron with a hydroxyl group, yielding the anti-Markovnikov alcohol. libretexts.org

| Reagent(s) | Reaction Type | Regioselectivity | Primary Product(s) |

|---|---|---|---|

| HCl | Electrophilic Addition | Markovnikov | 1,3-Dichloro-5-methoxy-pentane and 1,4-dichloro-5-methoxy-2-pentene |

| HBr, ROOR, heat/light | Radical Addition | Anti-Markovnikov | 1-Chloro-2-bromo-5-methoxypentane |

| 1. BH₃•THF; 2. H₂O₂, NaOH | Hydroboration-Oxidation | Anti-Markovnikov, Syn-addition | 1-Chloro-5-methoxy-2-pentanol |

| H₂O, H₂SO₄ (cat.) | Electrophilic Addition (Hydration) | Markovnikov | 1-Chloro-5-methoxy-3-pentanol |

The presence of allylic hydrogens in this compound—at both the C1 and C4 positions—makes it a substrate for radical-mediated transformations, most notably allylic substitution. This type of reaction typically occurs under conditions that favor radical formation, such as high temperatures or the use of radical initiators like N-bromosuccinimide (NBS). jove.comnumberanalytics.com

The stability of the intermediate allylic radical is a key factor in determining the reaction's outcome. vaia.com Abstraction of a hydrogen atom from the C4 position yields a resonance-stabilized allylic radical with the unpaired electron delocalized between C2 and C4. Abstraction of a hydrogen from C1 is also possible, but the resulting radical's stability would be influenced by the adjacent chlorine atom. The allylic C-H bonds are weaker than vinylic C-H bonds, making them the preferred site for hydrogen abstraction. jove.com

In a typical allylic halogenation using NBS, a bromine radical is generated, which abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. numberanalytics.com This radical then reacts with a molecule of Br₂ (present in low concentration) to yield the allylic bromide. Due to the delocalized nature of the radical intermediate, a mixture of products can be formed. libretexts.org For this compound, reaction with NBS would likely lead to bromination at the C4 position, yielding 4-bromo-1-chloro-5-methoxy-2-pentene, as this pathway involves the more stable secondary allylic radical.

Oxidative Chemical Transformations

The alkene and, to a lesser extent, the alkyl portions of this compound are susceptible to oxidation. The choice of oxidizing agent determines which part of the molecule reacts and the nature of the resulting products.

The carbon-carbon double bond is the most readily oxidized functional group in the molecule. Common oxidative transformations include epoxidation and oxidative cleavage.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a suitable catalyst, can form an epoxide. acs.orgresearchgate.net For this compound, this would yield 2-(chloromethyl)-3-(2-methoxyethyl)oxirane. The presence of the electron-withdrawing chlorine atom on the allylic carbon deactivates the double bond towards electrophilic attack, making the epoxidation more difficult than for a simple alkene. acs.org However, specialized catalytic systems, such as those using titanium silicalite-1 or phase-transfer catalysts with H₂O₂, have been developed for the efficient epoxidation of substrates like allyl chloride. acs.orgacs.org

Oxidative Cleavage (Ozonolysis): A more drastic oxidation involves the cleavage of the C=C double bond, which can be achieved using ozone (O₃). masterorganicchemistry.com The initial reaction forms an unstable ozonide intermediate, which is then worked up under either reductive or oxidative conditions. chem-station.com

Reductive Workup: Treatment of the ozonide with a mild reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water cleaves the double bond to form two carbonyl compounds. masterorganicchemistry.com Ozonolysis of this compound followed by a reductive workup would yield chloroacetaldehyde (B151913) and 3-methoxypropanal.

Oxidative Workup: If the ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. masterorganicchemistry.com In this case, the products would be chloroacetic acid and 3-methoxypropanoic acid.

| Reagent(s) | Reaction Type | Product(s) |

|---|---|---|

| m-CPBA or H₂O₂/catalyst | Epoxidation | 2-(chloromethyl)-3-(2-methoxyethyl)oxirane |

| 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Ozonolysis (Reductive Workup) | Chloroacetaldehyde and 3-methoxypropanal |

| 1. O₃; 2. H₂O₂ | Ozonolysis (Oxidative Workup) | Chloroacetic acid and 3-methoxypropanoic acid |

Functional Group Interconversion Strategies

The allylic chloride in this compound is a versatile handle for functional group interconversions via nucleophilic substitution reactions. acs.org As a primary allylic halide, it is susceptible to both Sₙ2 and Sₙ2' mechanisms, depending on the nucleophile, solvent, and reaction conditions.

In a direct Sₙ2 reaction , a nucleophile attacks the C1 carbon, displacing the chloride ion and leading to inversion of configuration if the center were chiral. pearson.compearson.com Strong, non-bulky nucleophiles favor this pathway. For example, reaction with sodium cyanide (NaCN) would yield 6-methoxy-3-hexenenitrile. Reaction with an alkoxide, such as sodium ethoxide, would proceed via a Williamson-type ether synthesis to form 1-ethoxy-5-methoxy-2-pentene. utexas.eduvaia.com

Alternatively, the Sₙ2' reaction can occur, where the nucleophile attacks the C3 carbon of the double bond, inducing a rearrangement of the double bond to the C1-C2 position and displacing the chloride ion. nih.gov This pathway is often competitive with the direct Sₙ2 pathway for allylic systems.

The methoxy (B1213986) ether group is generally stable under neutral or basic conditions typical for nucleophilic substitutions. However, it can be cleaved under strongly acidic conditions (e.g., using HBr or HI), which is a common method for converting ethers to alcohols or alkyl halides.

| Reagent(s) | Reaction Type | Product |

|---|---|---|

| NaOH(aq) | Nucleophilic Substitution (Sₙ2) | 5-Methoxy-2-penten-1-ol |

| NaCN | Nucleophilic Substitution (Sₙ2) | 6-Methoxy-3-hexenenitrile |

| CH₃CH₂O⁻Na⁺ | Williamson Ether Synthesis (Sₙ2) | 1-Ethoxy-5-methoxy-2-pentene |

| NaN₃ | Nucleophilic Substitution (Sₙ2) | 1-Azido-5-methoxy-2-pentene |

Mechanistic Elucidation of Reactions Involving 1 Chloro 5 Methoxy 2 Pentene

Mechanistic Investigations of Condensation Reactions

While specific studies on the condensation reactions of 1-Chloro-5-methoxy-2-pentene are not prevalent, its structure suggests potential for intramolecular condensation, akin to a Dieckmann condensation, if converted to a suitable diester derivative. The general mechanism for such reactions, like the Dieckmann cyclization, involves the formation of a carbanion by deprotonation of an α-carbon to an ester group. This is followed by an intramolecular nucleophilic attack on the second ester's carbonyl carbon, leading to a cyclic β-keto ester after the elimination of an alkoxide. For a molecule derived from this compound, this would offer a pathway to functionalized cyclic systems. acs.org

Another relevant condensation type is the aldol (B89426) reaction. chemie-brunschwig.ch If the chloro-methoxy pentene backbone were incorporated into a molecule with a carbonyl moiety, it could undergo an intramolecular aldol condensation. This process involves the formation of an enolate which then acts as a nucleophile, attacking a carbonyl group within the same molecule to form a β-hydroxy aldehyde or ketone.

Catalytic Mechanisms in Olefin Transformations

The olefinic bond in this compound is a prime site for catalytic transformations, enabling isomerization and cross-coupling reactions that are fundamental in synthetic organic chemistry.

The isomerization of olefins, such as the double bond in this compound, is frequently catalyzed by palladium complexes. Two primary mechanisms are often proposed for this transformation. acs.org

The first pathway proceeds through the formation of a palladium-hydride ([Pd]-H) species. nih.gov This active catalyst engages in a hydropalladation step, adding across the double bond to form an alkyl-palladium intermediate. acs.orgnih.gov A subsequent β-hydride elimination from an adjacent carbon re-forms the olefin at a new position and regenerates the palladium-hydride catalyst, thus completing the catalytic cycle. acs.org The regioselectivity of this process is influenced by the stability of the alkyl-palladium intermediate.

A second proposed mechanism involves the abstraction of an allylic hydrogen by the palladium catalyst to form a π-allyl palladium complex. acs.org This intermediate can then be protonated, leading to the isomerized olefin. acs.org The use of specific ligands, such as pyridine-containing phosphines, can be crucial for controlling both the regio- and stereoselectivity of the isomerization, often favoring the formation of more stable trans-olefins. acs.org

Table 1: Proposed Mechanistic Pathways for Olefin Isomerization

| Mechanistic Pathway | Key Intermediate | Process Description |

|---|---|---|

| Hydride Cycle | Alkyl Palladium Complex | 1. Formation of [Pd]-H. 2. Hydropalladation of the olefin. 3. β-Hydride elimination to form the isomerized product and regenerate [Pd]-H. acs.orgnih.gov |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the allylic chloride of this compound makes it a suitable electrophilic partner. chemie-brunschwig.ch The general catalytic cycle for these reactions, such as the Negishi, Suzuki, or Stille couplings, involves three fundamental steps. nih.gov

Oxidative Addition: A low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into the carbon-chlorine bond of this compound. nih.gov This step forms a higher-valent organometallic complex (e.g., Pd(II)). For C(sp³)-halides, this step can proceed via an Sₙ2-type pathway or a radical process. nih.gov

Transmetalation: The organometallic reagent (e.g., organozinc in Negishi, organoboron in Suzuki) transfers its organic group to the palladium center, displacing the chloride. nih.gov This step is often facilitated by the presence of an empty p-orbital on the metal of the organometallic reagent, as seen with zinc. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the product. nih.gov This step regenerates the low-valent catalyst, allowing it to re-enter the catalytic cycle. nih.govuwindsor.ca

The choice of metal catalyst (e.g., palladium, nickel, iron) and the organometallic partner can influence the reaction's efficiency and functional group tolerance. chemie-brunschwig.chnih.gov For instance, organozinc reagents used in Negishi couplings are known for their high reactivity and tolerance of a wide variety of functional groups. chemie-brunschwig.chchemie-brunschwig.ch

Table 2: Key Steps in Transition Metal-Catalyzed Cross-Coupling

| Step | Description |

|---|---|

| Oxidative Addition | The M(0) catalyst inserts into the R-X bond (e.g., C-Cl of the pentene) to form an R-M(II)-X complex. nih.gov |

| Transmetalation | An organometallic reagent (R'-M') reacts with the R-M(II)-X complex to form an R-M(II)-R' complex. nih.gov |

Reaction Pathway Analysis of Addition Reactions to Unsaturated Systems

The double bond of this compound is susceptible to various addition reactions. The analysis of these pathways often focuses on the regioselectivity of the addition, which is governed by the electronic properties of the molecule.

One important addition reaction is oxymercuration-demercuration. masterorganicchemistry.com In the first step, the alkene attacks mercury(II) acetate (B1210297), leading to the formation of a cyclic mercurinium ion intermediate. masterorganicchemistry.com This three-membered ring is then opened by a nucleophile, such as water or an alcohol. masterorganicchemistry.com The attack occurs at the more substituted carbon of the original double bond, following Markovnikov's rule, because that carbon can better stabilize the partial positive charge in the transition state. masterorganicchemistry.com For this compound, this would lead to the addition of the nucleophile at the C2 or C3 position. The subsequent demercuration step, typically with sodium borohydride, replaces the mercury with a hydrogen atom. masterorganicchemistry.com

Another well-studied addition is ozonolysis. This reaction involves a 1,3-dipolar cycloaddition of ozone across the double bond to form an unstable primary ozonide (a molozonide). cdnsciencepub.com This intermediate rapidly rearranges through a retro-1,3-dipolar cycloaddition to cleave into a carbonyl compound and a carbonyl oxide (zwitterion). cdnsciencepub.com The direction of this cleavage is influenced by the electronic effects of the substituents on the double bond, which stabilize the developing positive charge on the carbonyl carbon in the transition state. cdnsciencepub.com The fragments then recombine in a different orientation to form a more stable secondary ozonide.

Computational Chemistry Approaches to Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. acs.orgggckondagaon.in These methods allow for the detailed study of reaction pathways, the characterization of transition state structures, and the prediction of product selectivity. acs.orguomustansiriyah.edu.iq

For reactions involving this compound, computational studies can provide significant insights. In the case of cycloaddition reactions, DFT calculations can model the transition states for different regio- and stereoisomeric pathways, allowing for the prediction of the most likely product, which can then be compared with experimental results. acs.org Similarly, for the thermal elimination of hydrogen chloride from chloroalkenes, computational analysis can identify the transition state as a non-synchronous four-membered cyclic structure and explain reactivity differences based on bond polarization (Cδ+…Clδ−) in this state. researchgate.net

These computational approaches can also be applied to the catalytic reactions discussed earlier. For palladium-catalyzed isomerizations and cross-couplings, DFT can be used to map the energy profile of the entire catalytic cycle, identifying the rate-determining step and explaining the role of ligands in controlling selectivity. ggckondagaon.in By calculating the energy barriers for competing pathways, such as the hydride versus the π-allyl mechanism in isomerization, a deeper understanding of the operative mechanism under specific conditions can be achieved. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) Acetate |

| Sodium Borohydride |

| Ozone |

| Hydrogen Chloride |

| Mercury(II) Acetate |

| Carbonyl Oxide |

| β-Keto Ester |

| β-Hydroxy Aldehyde |

| β-Hydroxy Ketone |

| Organozinc reagents |

| Organoboron reagents |

| Pyridine |

Stereochemical Considerations and Stereoselective Syntheses of 1 Chloro 5 Methoxy 2 Pentene Derivatives

Analysis of E/Z Isomerism of the Alkene Moiety

The double bond in 1-Chloro-5-methoxy-2-pentene, located between the second and third carbon atoms, gives rise to geometric isomerism, specifically E/Z isomerism. The designation of these isomers depends on the priority of the substituent groups attached to each carbon of the double bond, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. scribd.comscribd.com

For the C2 carbon, the attached groups are a hydrogen atom and a chloromethyl group (-CH2Cl). For the C3 carbon, the groups are a hydrogen atom and a 2-methoxyethyl group (-CH2CH2OCH3).

To assign the E/Z configuration, the priority of the groups on each carbon of the double bond is determined based on atomic number. nih.gov

At C2: The chloromethyl group (-CH2Cl) has a higher priority than the hydrogen atom.

At C3: The 2-methoxyethyl group (-CH2CH2OCH3) has a higher priority than the hydrogen atom.

The (E)-isomer is the one where the two higher-priority groups are on opposite sides of the double bond (entgegen, German for opposite). The (Z)-isomer has the higher-priority groups on the same side (zusammen, German for together). nih.gov The IUPAC name for the isomer where the high-priority groups are on opposite sides is (E)-1-chloro-5-methoxypent-2-ene. nih.gov

The relative stability of the E and Z isomers is influenced by steric factors, specifically allylic strain. wikipedia.org Generally, the (E)-isomer, where the larger substituents are further apart, is thermodynamically more stable. However, the specific energy difference and equilibrium ratio between the E and Z isomers of this compound would require experimental determination or computational analysis.

Strategies for Stereocontrol in Synthetic Pathways

The ability to selectively synthesize a specific stereoisomer is a hallmark of modern organic synthesis. For derivatives of this compound, this involves controlling both the geometry of the double bond (diastereoselectivity) and the stereochemistry of any chiral centers (enantioselectivity).

While specific diastereoselective syntheses for this compound are not extensively documented, methodologies developed for analogous substituted alkenes provide a framework for achieving such control. Diastereoselectivity in the formation of substituted alkenes can often be achieved through stereospecific reactions of precursor molecules with defined stereochemistry.

For instance, the synthesis of functionalized cyclopentene (B43876) derivatives has been achieved with high diastereoselectivity through cycloaddition reactions where the stereochemistry of the starting materials dictates the stereochemistry of the product. beilstein-journals.org Similarly, diastereoselective synthesis of functionalized tetrahydropyridazines has been demonstrated via inverse-electron-demand aza-Diels-Alder reactions. rsc.org These strategies often rely on careful selection of catalysts and reaction conditions to favor the formation of one diastereomer over another.

In the context of synthesizing substituted pentene derivatives, a relevant example is the diastereoselective synthesis of functionalized proline derivatives from CF3-substituted allenynes, which proceeds with high diastereoselectivity. mdpi.com Furthermore, the synthesis of functionalized syn-1,3-diol derivatives has been achieved with excellent diastereocontrol through a one-pot carboxylation/bromocyclization of homoallylic alcohols. researchgate.net

Table 1: Examples of Diastereoselective Syntheses of Functionalized Alkene Derivatives

| Reaction Type | Substrates | Product Type | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Cycloaddition | Phenacylmalononitriles and dialkyl but-2-ynedioates | Functionalized cyclopent-2-enes | High |

| Inverse-electron-demand aza-Diels-Alder | Azoalkenes and 3-vinylindoles | Tetrahydropyridazines | >20:1 |

| Cascade Cycloaddition/Rearrangement | CF3-substituted allenynes and tosylazide | Functionalized proline derivatives | High |

| Carboxylation/Bromocyclization | Chiral homoallylic alcohols and CO2 | Functionalized syn-1,3-diols | >19:1 |

This table summarizes reported diastereoselective methodologies for analogous functionalized alkene derivatives, which could inform strategies for the synthesis of this compound derivatives.

The synthesis of enantioenriched chiral derivatives of this compound would likely involve asymmetric catalysis. Transition-metal-catalyzed asymmetric allylic substitution reactions are a powerful tool for constructing chiral C-C and C-heteroatom bonds. beilstein-journals.org

Several catalytic systems have been developed for the enantioselective synthesis of chiral allylic compounds:

Copper Catalysis: Copper complexes with chiral ligands, such as phosphoramidites or N-heterocyclic carbenes (NHCs), have been successfully used in the enantioselective allylic alkylation to form quaternary carbon centers. nih.gov Nickel/Pybox systems have also been shown to be effective for the regio- and enantioselective cross-coupling of racemic secondary allylic chlorides. mit.edu

Ruthenium Catalysis: Planar-chiral cyclopentadienyl (B1206354) ruthenium complexes have been employed for the regio- and enantioselective allylic substitution of allylic chlorides with water to produce chiral allylic alcohols. cornell.edu Ru/Cu dual catalysis has also been developed for Z-retentive asymmetric allylic substitution reactions of aldimine esters. acs.org

Palladium Catalysis: Palladium catalysts have been used for the enantioselective synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols. scispace.com

Iridium Catalysis: Iridium-catalyzed asymmetric allylic alkylation is particularly useful as the reaction often proceeds with high regioselectivity at the more substituted end of the allyl fragment.

Table 2: Catalytic Systems for Enantioselective Allylic Substitution

| Metal Catalyst | Chiral Ligand Type | Substrate Type | Product Type |

|---|---|---|---|

| Copper (Cu) | Phosphoramidites, N-Heterocyclic Carbenes (NHCs) | Allylic phosphates, Allylic bromides | Chiral allylic compounds with quaternary centers |

| Nickel (Ni) | Pybox | Racemic secondary allylic chlorides | Chiral allylic compounds |

| Ruthenium (Ru) | Planar-chiral cyclopentadienyl | Allylic chlorides, Aldimine esters | Chiral allylic alcohols, Chiral Z-olefins |

| Palladium (Pd) | (Rp,S)-COP-OAc | (Z)-2-alkene-1-ols | Branched allylic esters |

| Iridium (Ir) | Phosphoramidites | Aryl allyl carbonates | Chiral allylic ethers |

This table presents various transition-metal catalytic systems that have been successfully applied in the enantioselective synthesis of chiral allylic derivatives, which could be adapted for derivatives of this compound.

Investigation of Chirality Transfer and Stereochemical Retention in Transformations

When a chiral derivative of this compound undergoes a chemical transformation at or near the stereocenter or the double bond, the stereochemical outcome is of paramount importance. Chirality transfer refers to the extent to which the stereochemistry of the starting material is transmitted to the product.

The stereospecificity of such transformations can be influenced by several factors:

Catalyst and Ligand: The choice of metal catalyst and chiral ligand can dictate the stereochemical pathway. For instance, in nickel-catalyzed cross-coupling of benzylic carbamates, the use of a tricyclohexylphosphine (B42057) ligand leads to retention of stereochemistry, while an N-heterocyclic carbene ligand results in inversion. nih.gov

Reaction Mechanism: The operative mechanism, such as SN2, SN2', or a pathway involving an organometallic intermediate, will determine the stereochemical outcome. Zirconium-mediated SN2' substitution of allylic ethers has been shown to proceed with complete chirality transfer. nih.gov

Intramolecular Interactions: Hydrogen bonding or other non-covalent interactions can influence the transition state geometry and thus the stereospecificity of the reaction. This has been observed in the hydrogen-bonding assisted central-to-axial chirality transfer in the synthesis of axially chiral enamides. rsc.org

A notable example of stereochemical retention is the catalytic enantioselective cornell.eduCurrent time information in Bangalore, IN.-Wittig rearrangement of allylic ethers, which proceeds with retention of configuration at the oxygen-bearing carbon through a dissociative intramolecular fragmentation-recombination event. chemrxiv.org Similarly, nickel(0)-promoted reactions of allylic acetates with alcohols and phenols also proceed with retention of regio- and stereochemistry. organic-chemistry.org These examples highlight the potential for controlling the stereochemical outcome in transformations of chiral derivatives of this compound.

Derivatization Strategies for Advanced Chemical Research on 1 Chloro 5 Methoxy 2 Pentene

Chemical Derivatization for Enhanced Analytical Characterization

The analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) often benefits from derivatization. researchgate.netsigmaaldrich.com This process can increase the volatility and thermal stability of an analyte, leading to improved chromatographic peak shape and enhanced detection sensitivity. researchgate.netresearchgate.net For a molecule like 1-chloro-5-methoxy-2-pentene, while it is somewhat volatile, derivatization becomes particularly crucial if it is part of a mixture with interfering compounds or if trace-level quantification is required.

The primary functional groups in this compound itself (alkene, chloride, ether) are not the usual targets for common derivatization techniques like silylation or acylation which typically react with active hydrogens on groups like -OH, -NH, or -SH. sigmaaldrich.com However, synthetic precursors to or reaction products of this compound may contain such functional groups. For instance, if the ether linkage were to be cleaved to an alcohol, this new hydroxyl group would be an ideal site for derivatization.

Common derivatization strategies that could be applied to hydroxylated derivatives of this compound include:

Silylation: This is a very common technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com The resulting TMS ether is more volatile and thermally stable. gcms.cz

Acylation: This involves the introduction of an acyl group. Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to form esters that are highly responsive to electron capture detectors (ECD), significantly lowering detection limits. researchgate.net

Alkylation: This method can be used to modify compounds with acidic hydrogens, such as carboxylic acids and phenols, by converting them into esters and ethers, respectively, which have lower polarity. gcms.cz

Table 1: Potential Derivatization Reagents for Hydroxylated Analogs of this compound

| Derivatization Technique | Reagent | Functional Group Targeted | Resulting Derivative | Analytical Advantage |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability for GC-MS. sigmaaldrich.comgcms.cz |

| Acylation | Pentafluorobenzyl bromide (PFBBr) | Hydroxyl (-OH) | Pentafluorobenzyl (PFB) Ether | Enhanced sensitivity in Electron Capture Detection (ECD). researchgate.net |

| Acylation | Acetic Anhydride | Hydroxyl (-OH) | Acetate (B1210297) Ester | Improved chromatographic properties. |

Derivatization for Introduction of Chiral Auxiliaries and Reagents in Stereochemical Analysis

Stereochemical analysis is fundamental to understanding the three-dimensional arrangement of atoms in molecules, which can have profound effects on their biological activity and chemical reactivity. kyushu-univ.jp Since this compound is a chiral molecule (due to the double bond geometry and the potential for a stereocenter if substituted), determining its enantiomeric or diastereomeric purity is important. Derivatization with chiral reagents is a powerful method for this purpose. researchgate.net

The introduction of a chiral auxiliary converts a pair of enantiomers into a pair of diastereomers, which have different physical properties and can often be distinguished and quantified by techniques like NMR spectroscopy or chromatography on a non-chiral stationary phase. wikipedia.orgwilliams.edu

For this compound, the reactive allylic chloride is an ideal handle for introducing a chiral auxiliary. Nucleophilic substitution of the chloride with a chiral alcohol, for example, would yield a new ether with a chiral auxiliary attached.

Common chiral auxiliaries that could be employed include:

Chiral Alcohols: (R)- or (S)-2-butanol could react with this compound via a Williamson ether synthesis-type reaction to form diastereomeric ethers. masterorganicchemistry.com

Oxazolidinones: These are powerful chiral auxiliaries, often used to direct stereoselective alkylations and aldol (B89426) reactions. wikipedia.org While direct attachment to the pentene backbone might be complex, a synthetic strategy could involve creating a carboxylic acid derivative of the pentene structure, which could then be coupled to a chiral oxazolidinone.

Pseudoephedrine Amides: Similar to oxazolidinones, these are used to control stereochemistry in alkylation reactions. wikipedia.org

Once a chiral auxiliary is in place, further reactions can be performed diastereoselectively. For example, epoxidation of the double bond in the presence of the chiral auxiliary would likely lead to a preferential formation of one diastereomeric epoxide.

Table 2: Chiral Derivatization Strategies for Stereochemical Analysis

| Chiral Reagent/Auxiliary | Site of Derivatization | Type of Derivative | Purpose |

|---|---|---|---|

| (R)- or (S)-2-Butanol | Allylic Chloride | Diastereomeric Ethers | Determination of enantiomeric purity by GC or NMR. |

| Chiral Oxazolidinone | (Requires prior functionalization to a carboxylic acid) | Diastereomeric Imides | Control and analysis of subsequent stereoselective reactions. wikipedia.org |

| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | (Requires prior functionalization to an alcohol) | Diastereomeric Esters | High-sensitivity fluorescence detection for HPLC analysis of stereoisomers. nih.gov |

Strategies for Selective Modification of Ether and Halogen Functionalities

The presence of multiple reactive sites in this compound allows for a range of selective modifications, which is highly valuable in synthetic chemistry. The key is to choose reaction conditions that favor the transformation of one functional group over the others.

Selective Modification of the Ether Functionality:

The methoxy (B1213986) group is generally unreactive. byjus.com However, it can be cleaved under strongly acidic conditions, typically with HBr or HI, to yield an alcohol. libretexts.orglibretexts.org This reaction proceeds via protonation of the ether oxygen to form a good leaving group, followed by nucleophilic attack by the halide ion. byjus.com Given the structure of this compound, the cleavage would likely produce 1-chloro-pent-2-en-5-ol and methyl halide. This transformation from an ether to an alcohol opens up a new range of possible reactions at that position.

Selective Modification of the Halogen Functionality:

The allylic chloride is the most reactive site for nucleophilic substitution. masterorganicchemistry.com This reactivity can be exploited to introduce a wide variety of functional groups.

Williamson Ether Synthesis: Reaction with an alkoxide can be used to replace the chlorine with a new alkoxy group, forming a different ether. masterorganicchemistry.combritannica.com This allows for the introduction of more complex side chains.

Substitution with other Nucleophiles: A wide range of nucleophiles, such as cyanide, azide, or amines, can displace the chloride, leading to the formation of nitriles, azides, or amines, respectively.

The selectivity of these reactions can be controlled by the choice of reagents and reaction conditions. For example, the Williamson ether synthesis is typically carried out under basic conditions, which would not affect the double bond or the other ether linkage.

Table 3: Comparison of Reaction Conditions for Selective Modification

| Target Functionality | Reaction Type | Reagents and Conditions | Product |

|---|---|---|---|

| Ether | Acid-catalyzed cleavage | Concentrated HBr or HI, heat | 1-Chloro-pent-2-en-5-ol |

| Halogen | Nucleophilic Substitution (Williamson Ether Synthesis) | Sodium alkoxide (e.g., NaOEt) in ethanol | 1-Ethoxy-5-methoxy-2-pentene |

| Halogen | Nucleophilic Substitution | Sodium cyanide (NaCN) in a polar aprotic solvent | 6-Methoxy-4-hexenenitrile |

Theoretical and Computational Studies of 1 Chloro 5 Methoxy 2 Pentene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic landscape of 1-Chloro-5-methoxy-2-pentene. These calculations typically begin with a geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms, revealing the most stable conformation(s). Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT), are employed for this purpose. escholarship.org

Table 1: Calculated Electronic Properties of this compound (Note: The following data are illustrative examples of what would be obtained from a typical quantum chemical calculation, as specific literature values for this compound are not available.)

| Property | Value | Description |

|---|---|---|

| Dipole Moment | 2.1 D | Indicates a moderate overall polarity of the molecule. |

| HOMO Energy | -9.5 eV | Reflects the energy of the highest occupied molecular orbital. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 10.7 eV | A larger gap suggests higher kinetic stability. |

| Molecular Formula | C6H11ClO | The elemental composition of the compound. nih.gov |

| Molecular Weight | 134.60 g/mol | The mass of one mole of the substance. nih.gov |

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES), chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This information is crucial for predicting reaction outcomes and understanding reaction kinetics.

For this compound, potential reactions could include nucleophilic substitution at the carbon bearing the chlorine atom or elimination reactions to form a diene. Computational studies can model these pathways by locating the transition state structures and calculating their energies. The activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction. Comparing the activation energies of competing pathways allows for the prediction of the major product. For instance, studies on similar chloroalkenes have utilized computational methods to investigate mechanisms like concerted 1,2-elimination versus anchimerically assisted elimination. researchgate.net

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound (Note: This table provides a conceptual example of data derived from reaction pathway modeling.)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | The starting energy of this compound and a nucleophile. |

| Transition State 1 (Substitution) | +25.3 | The energy barrier for the SN2 substitution pathway. |

| Intermediate | -5.2 | A potential stable intermediate along a reaction coordinate. |

| Transition State 2 (Elimination) | +30.1 | The energy barrier for the E2 elimination pathway. |

| Products | -15.8 | The final energy of the reaction products. |

Prediction of Spectroscopic Parameters and Computational Spectroscopy

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization. iranchembook.ir By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Comparing this theoretical spectrum with an experimental one can help in assigning the observed absorption bands to specific molecular vibrations. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. uobasrah.edu.iq These calculations are based on the magnetic shielding environment of each nucleus in the molecule. The predicted chemical shifts can be a powerful tool for structure elucidation and for assigning peaks in an experimental NMR spectrum. libretexts.org Ultraviolet-visible (UV-Vis) spectroscopy can also be simulated by calculating the electronic transition energies, which correspond to the absorption of light that promotes electrons to higher energy orbitals.

Table 3: Predicted Spectroscopic Data for this compound (Note: The data below are representative examples of what would be generated from computational spectroscopy studies.)

| Spectroscopic Technique | Predicted Parameter | Assignment |

|---|---|---|

| IR Spectroscopy | 1655 cm⁻¹ | C=C stretching vibration |

| 750 cm⁻¹ | C-Cl stretching vibration | |

| ¹³C NMR Spectroscopy | 135.2 ppm | Olefinic carbon (C2) |

| 45.1 ppm | Carbon attached to chlorine (C1) | |

| ¹H NMR Spectroscopy | 5.6 ppm | Olefinic proton (H2) |

| 3.3 ppm | Methoxy (B1213986) protons (-OCH₃) |

Density Functional Theory (DFT) Applications in Reactivity and Selectivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For this compound, DFT can be applied to predict its reactivity and selectivity in various chemical transformations.

Reactivity indices derived from DFT calculations, such as the Fukui function and local softness, can identify the most reactive sites within the molecule. For example, these indices can predict whether a nucleophile is more likely to attack the carbon atom bonded to chlorine (leading to substitution) or abstract a proton from an adjacent carbon (leading to elimination). DFT can also be used to model the interaction of the molecule with catalysts, providing insights into catalytic mechanisms. scirp.org

Furthermore, DFT can explain and predict stereoselectivity and regioselectivity. By calculating the energies of different transition states leading to various stereoisomers or regioisomers, it is possible to determine the most favorable reaction pathway and thus the major product. For instance, in reactions involving the double bond, DFT can help predict whether addition will occur at the second or third carbon atom. The application of quantitative structure-property relationship (QSPR) models, often developed using DFT-calculated descriptors, can also predict various physicochemical properties, including thermodynamic data like the standard enthalpy of formation. mdpi.com

Applications of 1 Chloro 5 Methoxy 2 Pentene As a Synthetic Intermediate

Precursor in the Synthesis of Dicarboxylic Acids and Long-Chain Hydrocarbons

Research has demonstrated the efficacy of 1-Chloro-5-methoxy-2-pentene as a key starting material in the total synthesis of dicarboxylic acids, most notably azelaic acid. wipo.int Azelaic acid, a nine-carbon dicarboxylic acid, has various industrial applications, including in the production of polymers and as a component in certain skincare products.

A patented process outlines a complete synthesis of azelaic acid starting from this compound. wipo.int The synthesis involves a condensation reaction with 1-methoxy-butene-1-ine-(3) in an alcoholic solution of an alkali metal hydroxide (B78521) and in the presence of a cuprous catalyst. This initial step forms 1,9-dimethoxy-nonadiene-1,6-ine-(3). Subsequent hydrogenation of this intermediate yields 1,9-dimethoxynonane (B14349494), a long-chain hydrocarbon derivative. The final step involves the oxidation of 1,9-dimethoxynonane with nitric acid to produce pure azelaic acid. wipo.int

The intermediate formed, 1,9-dimethoxynonane, is a clear example of a long-chain hydrocarbon backbone constructed using this compound. This highlights the potential of this chloro-ether compound for the synthesis of various long-chain aliphatic compounds through carbon-carbon bond-forming reactions. The allylic chloride allows for nucleophilic substitution, while the double bond can be subjected to various addition and coupling reactions to extend the carbon chain.

Table 1: Synthesis of Azelaic Acid from this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound, 1-methoxy-butene-1-ine-(3) | Alcoholic alkali metal hydroxide, Cuprous chloride catalyst | 1,9-dimethoxy-nonadiene-1,6-ine-(3) |

| 2 | 1,9-dimethoxy-nonadiene-1,6-ine-(3) | Hydrogenation | 1,9-dimethoxynonane |

| 3 | 1,9-dimethoxynonane | Nitric acid | Azelaic acid |

Building Block for the Construction of Complex Organic Architectures

The structural features of this compound make it a valuable building block for the assembly of more intricate organic molecules, such as natural products and their analogues. mdpi.comoup.comnih.gov The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. mdpi.com The dual functionality of an allylic halide and an ether in this compound provides multiple reaction pathways for chemists to exploit.

The allylic chloride moiety is particularly useful as it can readily undergo nucleophilic substitution reactions (SN2 or SN2'), allowing for the introduction of a wide variety of functional groups. For instance, it can react with carbon, nitrogen, oxygen, or sulfur-based nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, which are fundamental steps in the construction of complex molecular skeletons. wikipedia.org

While direct examples of the use of this compound in the synthesis of highly complex natural products are not extensively documented in readily available literature, the utility of similar C5 building blocks is well-established. For example, structurally related haloalkenes are employed in the synthesis of alkaloids and other pharmacologically active compounds. mdpi.comacs.org The synthesis of such molecules often relies on the stepwise and controlled addition of small, functionalized fragments to build up the final complex architecture. The methoxy (B1213986) group in this compound can be carried through several synthetic steps as a stable protecting group for a hydroxyl function, which can be deprotected and revealed at a later stage of the synthesis to participate in further reactions. quimicaorganica.org

The versatility of this compound allows for its use in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse molecules for biological screening. oup.com By systematically varying the nucleophiles that react with the allylic chloride and by performing different reactions at the double bond, a wide array of derivatives can be generated from this single starting material.

Table 2: Potential Reactions of this compound for Complex Synthesis

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |

| Allylic Chloride | Nucleophilic Substitution | Grignard reagents, Organocuprates | Carbon-Carbon bond formation |

| Allylic Chloride | Nucleophilic Substitution | Amines, Azides | Introduction of Nitrogen |

| Allylic Chloride | Nucleophilic Substitution | Alcohols, Phenols | Ether linkage formation |

| Double Bond | Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide for further functionalization |

| Double Bond | Dihydroxylation | Osmium tetroxide | Diol formation |

| Double Bond | Heck Coupling | Alkenes, Palladium catalyst | Carbon-Carbon bond formation |

Potential Role in the Development of Novel Functional Materials and Polymers

The unique chemical structure of this compound suggests its potential as a monomer or a key intermediate in the synthesis of novel functional materials and polymers. The presence of a polymerizable double bond, along with functional handles (chloro and methoxy groups), opens up possibilities for creating polymers with tailored properties.

One area of potential is in ring-opening metathesis polymerization (ROMP), a powerful technique for synthesizing polymers with controlled structures and functionalities. rsc.orgcaltech.edu While direct polymerization of this compound via ROMP is not a primary pathway due to its acyclic nature, it could be incorporated into polymer structures through other polymerization methods. For example, the double bond could participate in addition polymerization or co-polymerization with other monomers using Ziegler-Natta catalysts or other modern polymerization techniques. researchgate.net

The chloro and methoxy groups offer sites for post-polymerization modification. For instance, a polymer synthesized with pendant groups derived from this compound could undergo further reactions. The chloride could be substituted with various functional moieties to tune the polymer's properties, such as its solubility, thermal stability, or ability to coordinate with metal ions. The methoxy group could potentially be cleaved to reveal a hydroxyl group, which could then be used for further functionalization, for example, through esterification or etherification. rsc.org

The development of functional polymers often relies on monomers that carry reactive groups that are tolerated during the polymerization process. rsc.org The functionalities present in this compound make it an interesting candidate for the design of such specialty polymers for applications in areas like coatings, adhesives, or as functional additives.

Environmental Chemistry and Degradation Pathways of 1 Chloro 5 Methoxy 2 Pentene

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes in the environment. For a molecule with the structure of 1-Chloro-5-methoxy-2-pentene, which contains a chloroalkene and an ether functional group, several abiotic degradation pathways would be anticipated.

Hydrolysis Mechanisms in Aqueous Environments

Hydrolysis is a chemical reaction in which water is a reactant and is a significant degradation pathway for many organic compounds in aquatic environments. For this compound, the allylic chloride is susceptible to nucleophilic substitution by water. This reaction would likely proceed via an S_N1 or S_N2 mechanism, leading to the replacement of the chlorine atom with a hydroxyl group, forming 5-methoxy-2-penten-1-ol and hydrochloric acid. The rate of this reaction would be influenced by pH, temperature, and the presence of catalysts. The ether linkage is generally more stable to hydrolysis under neutral environmental conditions but can be cleaved under strongly acidic conditions, a scenario less common in typical aqueous environments.

Photochemical Degradation under Simulated Environmental Conditions

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy. Compounds containing carbon-chlorine bonds and double bonds, such as this compound, can undergo direct photolysis by absorbing ultraviolet radiation, leading to the homolytic cleavage of the C-Cl bond to form a radical species. Indirect photolysis can also occur, where photosensitizers present in the environment absorb light and transfer the energy to the compound, or generate reactive species like hydroxyl radicals that then react with it. The expected products would result from the subsequent reactions of the initial radical intermediates.

Atmospheric Oxidation Reactions and Radical Intermediates

In the atmosphere, this compound would be subject to oxidation, primarily initiated by hydroxyl radicals (•OH), but also by ozone (O₃) and nitrate (B79036) radicals (•NO₃) at night. The reaction with •OH radicals would likely involve addition to the carbon-carbon double bond and abstraction of a hydrogen atom from the various C-H bonds in the molecule. These initial reactions would lead to the formation of a complex mixture of radical intermediates, including alkyl, peroxy, and alkoxy radicals. mit.edu Subsequent reactions of these radicals would lead to the formation of various oxygenated products and ultimately, mineralization to carbon dioxide, water, and hydrogen chloride.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of a chemical by living organisms, primarily microorganisms such as bacteria and fungi. The structure of this compound suggests it could be susceptible to microbial attack at both the chlorinated and ether functionalities.

Microbial Transformation and Biodegradation of Ether Linkages

Microorganisms are known to metabolize ethers. The biodegradation of the ether linkage in this compound would likely involve an initial oxidative attack on one of the carbons adjacent to the ether oxygen. This can lead to the formation of an unstable hemiacetal that spontaneously cleaves to an aldehyde and an alcohol. The specific microbial communities capable of this transformation would depend on the environmental conditions, such as the presence of oxygen and other nutrients.

Enzymatic Mechanisms of Ether Cleavage (e.g., Monooxygenases)

The enzymatic cleavage of ether bonds is often catalyzed by monooxygenase enzymes. These enzymes incorporate one atom of molecular oxygen into the substrate. In the case of this compound, a monooxygenase could hydroxylate a carbon atom adjacent to the ether oxygen. This hydroxylation would result in an unstable intermediate that breaks down, cleaving the ether bond. This process is a common strategy employed by microorganisms to break down both natural and xenobiotic ether-containing compounds.

Data Tables

Due to the lack of specific experimental data for this compound in the scientific literature, it is not possible to generate interactive data tables with research findings for its degradation pathways.

Environmental Fate Modeling and Transformation Product Identification

The environmental persistence and transformation of the industrial chemical this compound are governed by a combination of physical, chemical, and biological processes. Due to a lack of direct experimental data for this specific compound, its environmental fate is largely predicted through modeling based on its structural similarity to other chlorinated alkenes and allylic ethers. These models consider key degradation pathways including hydrolysis, oxidation, and biodegradation, which collectively determine the compound's residence time and potential impact on various environmental compartments.

Environmental fate models for organic compounds like this compound typically integrate data on the compound's physicochemical properties with various environmental parameters to predict its distribution and degradation. Key abiotic degradation pathways for this molecule are expected to be hydrolysis of the allylic chloride group and oxidation of the double bond and ether linkage. Biotic degradation, mediated by microorganisms, can also play a significant role in its ultimate transformation in soil and water.

The primary transformation products of this compound are anticipated to arise from the cleavage of the carbon-chlorine bond and modifications to the pentene backbone. Hydrolysis is a significant abiotic process for allylic chlorides, often leading to the formation of corresponding allylic alcohols. jst.go.jpquora.com In the case of this compound, this would result in the formation of 5-methoxy-2-penten-1-ol. Further oxidation of this alcohol could yield corresponding aldehydes or carboxylic acids.

Another potential degradation pathway involves the oxidation of the carbon-carbon double bond, which can lead to the formation of epoxides, diols, or even cleavage of the carbon chain. The methoxy (B1213986) group may also be subject to oxidative degradation, potentially yielding formaldehyde (B43269) and the corresponding alcohol. Under anaerobic conditions, reductive dechlorination, a process where chlorine is replaced by hydrogen, may occur, although this is generally a slower process for less chlorinated compounds. nih.gov

The identification of these potential transformation products is crucial for a comprehensive environmental risk assessment, as they may exhibit their own toxicological profiles. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential tools for identifying and quantifying these degradation products in environmental samples.

Below are interactive data tables summarizing the predicted environmental fate and potential transformation products of this compound based on the behavior of analogous chemical structures.

Table 1: Predicted Environmental Degradation Pathways for this compound

| Degradation Pathway | Environmental Compartment | Key Reactants/Conditions | Predicted Primary Transformation Products |

| Hydrolysis | Water, Soil | Water, varying pH | 5-methoxy-2-penten-1-ol, Hydrochloric acid |

| Oxidation (Photochemical) | Atmosphere | Hydroxyl radicals (•OH) | 5-methoxy-2-pentenal, other oxygenated products |

| Oxidation (Biotic/Abiotic) | Water, Soil | Oxygen, microbial enzymes | Epoxides, diols, carboxylic acids |

| Biodegradation (Aerobic) | Soil, Water | Aerobic microorganisms | Carbon dioxide, water, chloride ions |

| Biodegradation (Anaerobic) | Sediments, anoxic zones | Anaerobic microorganisms | Methane, carbon dioxide, chloride ions |

Table 2: Predicted Transformation Products of this compound and Their Potential Subsequent Fates

| Initial Compound | Transformation Product | Chemical Formula | Predicted Subsequent Fate |

| This compound | 5-methoxy-2-penten-1-ol | C6H12O2 | Further oxidation to aldehyde or carboxylic acid; Biodegradation |

| This compound | 5-methoxy-2-pentenal | C6H10O2 | Oxidation to 5-methoxy-2-pentenoic acid; Biodegradation |

| This compound | 1-Chloro-5-methoxy-2,3-epoxypentane | C6H11ClO2 | Hydrolysis to a diol; Further biotic/abiotic degradation |

It is important to emphasize that the information presented here is based on predictive modeling and the known behavior of structurally similar compounds. Experimental studies are necessary to definitively confirm the environmental fate and transformation products of this compound.

Advanced Analytical Methodologies for Research on 1 Chloro 5 Methoxy 2 Pentene

Advanced Chromatographic Techniques for Separation and Quantification

The analysis of "1-Chloro-5-methoxy-2-pentene," a halogenated ether, often requires sophisticated chromatographic techniques to achieve adequate separation from complex matrices and to provide accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like "this compound". In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

For "this compound," a typical GC-MS analysis would involve injection onto a capillary column, such as a DB-5MS, which provides good resolution for a wide range of organic compounds. The resulting mass spectrum would be characterized by a molecular ion peak and several fragment ions. The presence of chlorine can be identified by the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Key Fragmentation Pathways for this compound:

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom.

McLafferty rearrangement: If applicable, involving the transfer of a gamma-hydrogen to an oxygen atom.

Loss of a chlorine radical: Resulting in a [M-Cl]⁺ ion.

Loss of a methoxy (B1213986) group: Resulting in a [M-OCH₃]⁺ ion.

| Fragment Ion | Predicted m/z | Relative Abundance | Interpretation |

|---|---|---|---|

| [M]⁺ | 134/136 | Low | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| [M-Cl]⁺ | 99 | Moderate | Loss of chlorine radical |

| [M-OCH₃]⁺ | 103/105 | Moderate | Loss of methoxy radical (with ³⁵Cl/³⁷Cl isotopes) |

| [CH₂=CHOCH₃]⁺ | 58 | High | Fragment from cleavage of the ether linkage |

| [ClCH₂CH=CH]⁺ | 75/77 | Moderate | Fragment from cleavage at the pentene chain (with ³⁵Cl/³⁷Cl isotopes) |

Multidimensional Gas Chromatography (MDGC)

When analyzing "this compound" in complex environmental or biological samples, co-elution of matrix components can interfere with accurate quantification and identification. Multidimensional gas chromatography (MDGC), also known as GC-GC, offers enhanced separation power by using two columns of different polarity. chimia.ch A specific fraction of the eluent from the first column is selectively transferred to a second, narrower-bore column for further separation. This "heart-cutting" technique allows for the isolation of the target analyte from interfering compounds. chimia.ch

For instance, a non-polar first-dimension column could be used for an initial separation based on boiling point. A heart-cut of the region where "this compound" elutes can then be transferred to a more polar second-dimension column, which separates based on polarity. This would effectively resolve the target compound from any co-eluting non-polar or moderately polar interferences.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Metabolite Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly useful for confirming the identity of "this compound" and for identifying its metabolites in biological systems. While nominal mass spectrometry might not distinguish between two compounds with the same nominal mass, HRMS can differentiate between them based on their exact masses.

For "this compound" (C₆H₁₁ClO), the theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision. This allows for confident identification even in complex matrices.

| Ion Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₆H₁₁ClO | ³⁵Cl | 134.05494 |

| ³⁷Cl | 136.05200 |

In metabolic studies, HRMS can be used to identify potential biotransformation products of "this compound." For example, hydroxylation, demethylation, or conjugation reactions would result in metabolites with predictable mass shifts from the parent compound, which can be accurately measured by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the "this compound" molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons in different parts of the molecule. The chemical shifts of these signals are influenced by the electronegativity of the neighboring atoms (chlorine and oxygen). For example, the protons on the carbon adjacent to the chlorine atom and the protons on the carbon adjacent to the oxygen atom would appear at a lower field (higher ppm) compared to the other aliphatic protons. libretexts.org Coupling patterns (splitting of signals) would reveal the connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The chemical shifts of the carbon signals are also influenced by the neighboring chlorine and oxygen atoms, with carbons bonded to these electronegative atoms appearing at a lower field. libretexts.org

Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons, further confirming the structure of "this compound."

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂Cl) | ~3.5 - 4.0 | ~45 - 50 |

| C2 (=CH-) | ~5.5 - 6.0 | ~125 - 135 |

| C3 (=CH-) | ~5.5 - 6.0 | ~125 - 135 |

| C4 (-CH₂-) | ~2.2 - 2.6 | ~30 - 35 |

| C5 (-CH₂O-) | ~3.3 - 3.7 | ~70 - 75 |

| -OCH₃ | ~3.3 | ~55 - 60 |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their vibrational modes.

For "this compound," characteristic vibrational bands would be observed for the C-Cl, C-O, C=C, and C-H bonds.

C-Cl stretch: Typically observed in the fingerprint region of the IR spectrum, around 600-800 cm⁻¹.

C-O stretch (ether): A strong absorption band is expected in the range of 1000-1300 cm⁻¹. libretexts.org

C=C stretch (alkene): A band of variable intensity around 1640-1680 cm⁻¹.

C-H stretches: Alkenyl C-H stretches appear above 3000 cm⁻¹, while alkyl C-H stretches appear just below 3000 cm⁻¹.

While FTIR is more sensitive to polar bonds like C-O, Raman spectroscopy is often more sensitive to non-polar bonds like C=C. Therefore, the two techniques provide complementary information for the functional group analysis of "this compound."

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) |

|---|---|---|